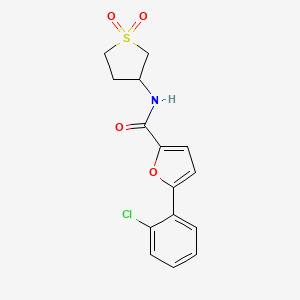
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H14ClNO4S and its molecular weight is 339.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article aims to explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₄ClNO₄S
- Molecular Weight : 339.8 g/mol
- CAS Number : 951901-05-6
The compound's biological activity is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on flavonoid derivatives demonstrated that halogenated compounds could effectively inhibit the growth of non-small cell lung cancer (A549) cells. The most potent derivative had an IC₅₀ value of 0.46 µM, outperforming the standard anticancer drug 5-fluorouracil (IC₅₀ = 4.98 µM) .
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |
| 6k | 3.14 | Induces apoptosis via caspase activation |
| 5-FU | 4.98 | Standard chemotherapy agent |
In Silico Studies
In silico modeling has been employed to predict the binding affinity of this compound to various protein targets associated with cancer progression. These studies are crucial for identifying potential therapeutic targets and optimizing the compound's structure for enhanced efficacy.
Case Studies
A notable case study involved the evaluation of a series of synthesized compounds related to furan derivatives, including this compound. The study focused on their ability to inhibit specific cancer cell lines and elucidate their mechanisms of action through apoptotic pathways .
Findings from Case Studies:
- Apoptosis Induction : Compounds similar to this furan derivative were found to decrease anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax.
- Caspase Activation : The activation of caspase-3 was a hallmark observed in treated cancer cells, indicating successful induction of programmed cell death.
Conclusion and Future Directions
The biological activity of this compound shows promise as an anticancer agent through its ability to induce apoptosis in cancer cells. Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans.
- Mechanistic Studies : Further elucidating its mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance its potency and selectivity against cancer cells.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-4-2-1-3-11(12)13-5-6-14(21-13)15(18)17-10-7-8-22(19,20)9-10/h1-6,10H,7-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXACBNGIKKOJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














